molecular formula C8H5ClFNO4 B1640564 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid CAS No. 173315-56-5

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Cat. No.: B1640564
CAS No.: 173315-56-5
M. Wt: 233.58 g/mol
InChI Key: VXVDKJNGNAJVGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a multifaceted organic compound characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 2-chloro-4-fluoro-3-methylbenzoic acid. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic medium are employed to reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is an amine derivative.

  • Substitution: The major products are derivatives where the chlorine or fluorine atom is replaced by another functional group.

Scientific Research Applications

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Chloro-5-nitrobenzoic acid: Lacks the fluorine atom.

  • 3-Methyl-5-nitrobenzoic acid: Lacks the chlorine atom.

  • 4-Fluoro-3-methylbenzoic acid: Lacks the nitro group.

Properties

IUPAC Name

2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVDKJNGNAJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249269
Record name 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173315-56-5
Record name 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173315-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aq HNO3 (65%, 0.39 mL) is added at 0° C. to a mixture of 2-chloro-3-methyl-4-fluoro-benzoic acid (880 mg, 4.7 mmol) and 8 mL conc H2SO4 and it is stirred for 2 h without further cooling. The mixture is poured into ice water and the precipitate is collected by filtration and dried.
Name
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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